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Compound of Interest

Compound Name:
(1-Methylhexyl)ammonium

sulphate

Cat. No.: B12349352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (1-Methylhexyl)ammonium
sulphate with its linear isomer, n-hexylammonium sulphate, and a branched-chain isomer, 3-

methylpentylammonium sulphate. The objective is to offer a comprehensive analysis of their

structural nuances through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared

(FTIR) Spectroscopy, and Mass Spectrometry (MS). This information is critical for the

unambiguous identification, characterization, and quality control of these compounds in

research and development settings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (1-Methylhexyl)amine, n-

hexylamine, and 3-methylpentylamine. It is important to note that the data presented is for the

free amines. The formation of the ammonium sulphate salt will induce predictable changes in

the spectra, which are discussed in the subsequent sections.

¹H NMR Spectral Data
The proton NMR spectra of these amines are characterized by signals corresponding to the

alkyl chain protons and the amine protons. The chemical shifts are influenced by the
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substitution pattern and the electronegativity of the nitrogen atom. Upon formation of the

ammonium sulphate salt, the proton on the nitrogen will appear as a broad signal at a

downfield-shifted chemical shift, and the protons on the carbon adjacent to the nitrogen will

also experience a downfield shift.

Compound Name Functional Group
Chemical Shift (δ)
ppm

Multiplicity

(1-Methylhexyl)amine -CH(NH₂)CH₃ ~1.1-1.3 d

-CH(NH₂)CH₃ ~2.7-3.0 m

-CH₂- (chain) ~1.2-1.6 m

-CH₃ (terminal) ~0.8-1.0 t

-NH₂ ~1.1 (variable) br s

n-Hexylamine -CH₂NH₂ ~2.6-2.8 t

-CH₂- (chain) ~1.2-1.6 m

-CH₃ (terminal) ~0.8-1.0 t

-NH₂ ~1.1 (variable) br s

3-Methylpentylamine -CH₂NH₂ ~2.6-2.8 t

-CH(CH₃)CH₂- ~1.5-1.7 m

-CH(CH₃)CH₂- ~0.8-1.0 d

-CH₂- (chain) ~1.1-1.4 m

-CH₃ (terminal) ~0.8-1.0 t

-NH₂ ~1.1 (variable) br s

Note: Chemical shifts are approximate and can vary based on solvent and concentration. "d"

denotes doublet, "t" denotes triplet, "m" denotes multiplet, and "br s" denotes broad singlet.

¹³C NMR Spectral Data
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The ¹³C NMR spectra provide information on the carbon skeleton of the molecules. The

chemical shifts are sensitive to the local electronic environment of each carbon atom. The

carbon atom attached to the nitrogen atom is significantly deshielded.

Compound Name Carbon Atom Chemical Shift (δ) ppm

(1-Methylhexyl)amine CH(NH₂)CH₃ ~49-52

CH(CH₃)NH₂ ~23-26

Alkyl Chain Carbons ~14-40

n-Hexylamine CH₂NH₂ ~42-45

Alkyl Chain Carbons ~14-34

3-Methylpentylamine CH₂NH₂ ~44-47

CH(CH₃)CH₂- ~38-41

CH(CH₃)CH₂- ~19-22

Alkyl Chain Carbons ~11-30

FTIR Spectral Data
The FTIR spectra of primary amines are characterized by the N-H stretching and bending

vibrations. In the corresponding ammonium sulphate salts, the N-H stretching bands become

broader and shift to lower wavenumbers due to hydrogen bonding with the sulphate anion.

Additionally, characteristic strong absorption bands for the sulphate ion (S-O stretching) will

appear around 1100 cm⁻¹.[1]
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Compound Name Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity

Primary Alkylamines

N-H Stretch

(asymmetric &

symmetric)

3350-3250
Medium-Weak (two

bands)

C-H Stretch (alkyl) 2960-2850 Strong

N-H Bend (scissoring) 1650-1580 Medium

C-N Stretch 1250-1020 Medium-Weak

Alkylammonium

Sulphates
N-H Stretch (broad) 3200-2800 Strong, Broad

C-H Stretch (alkyl) 2960-2850 Strong

N-H Bend 1625-1500 Medium

S-O Stretch ~1100 Strong

Mass Spectrometry Data
Mass spectrometry of these amines typically involves electron ionization (EI), leading to the

formation of a molecular ion (M⁺) and various fragment ions. The fragmentation patterns are

indicative of the alkyl chain structure. For primary amines, a prominent fragmentation pathway

is the alpha-cleavage, resulting in the loss of an alkyl radical. The base peak for many straight-

chain primary amines is at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. For branched amines,

the fragmentation will favor the formation of the most stable carbocation.
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Compound Name Molecular Ion (m/z) Key Fragment Ions (m/z)

(1-Methylhexyl)amine 115
100 ([M-CH₃]⁺), 72 ([M-

C₃H₇]⁺), 44 ([C₂H₆N]⁺)

n-Hexylamine 101

86 ([M-CH₃]⁺), 72 ([M-C₂H₅]⁺),

58 ([M-C₃H₇]⁺), 44 ([M-

C₄H₉]⁺), 30 ([CH₄N]⁺, base

peak)

3-Methylpentylamine 101
86 ([M-CH₃]⁺), 72 ([M-C₂H₅]⁺),

57 ([C₄H₉]⁺), 44 ([C₂H₆N]⁺)

Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

techniques. Detailed experimental protocols for each technique are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Sample Preparation: Approximately 5-10 mg of the amine or its sulphate salt is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS)

is typically used as an internal standard (0 ppm).

¹H NMR Acquisition: Standard proton spectra are acquired with a pulse angle of 90° and a

relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated for a good signal-

to-noise ratio.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a pulse angle of

45-90° and a relaxation delay of 2-10 seconds. A larger number of scans (e.g., 1024 or

more) is usually required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: For liquid samples (amines), a small drop is placed directly on the ATR

crystal. For solid samples (ammonium sulphates), a small amount of the powder is pressed

firmly against the ATR crystal.

Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹)

with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and

subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: For GC-MS analysis, a dilute solution of the amine in a volatile organic

solvent (e.g., methanol or dichloromethane) is prepared.

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70

eV.

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a

mass-to-charge (m/z) range of approximately 30 to 200 amu.

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion

and the major fragment ions. Fragmentation patterns are compared with spectral libraries

and known fragmentation rules for amines.

Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of

alkylammonium sulphate compounds.
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Workflow for Spectroscopic Analysis of Alkylammonium Sulphates
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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